molecular formula C9H13BrClN B6164191 [(1R)-1-(4-bromophenyl)ethyl](methyl)amine hydrochloride CAS No. 2366996-95-2

[(1R)-1-(4-bromophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B6164191
CAS No.: 2366996-95-2
M. Wt: 250.56 g/mol
InChI Key: VAXYPWCMBWZLQT-OGFXRTJISA-N
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Description

(1R)-1-(4-bromophenyl)ethylamine hydrochloride is a chemical compound that features a bromophenyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromophenyl)ethylamine hydrochloride typically involves the reaction of ®-1-(4-bromophenyl)ethanol with methylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (1R)-1-(4-bromophenyl)ethylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1R)-1-(4-bromophenyl)ethylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(1R)-1-(4-bromophenyl)ethylamine hydrochloride can be compared to other similar compounds, such as:

    (1R)-1-(4-chlorophenyl)ethylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    (1R)-1-(4-fluorophenyl)ethylamine hydrochloride: Contains a fluorine atom in place of bromine.

    (1R)-1-(4-methylphenyl)ethylamine hydrochloride: Features a methyl group instead of bromine.

The uniqueness of (1R)-1-(4-bromophenyl)ethylamine hydrochloride lies in the presence of the bromine atom, which can influence its reactivity and binding properties in various applications.

Properties

CAS No.

2366996-95-2

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1

InChI Key

VAXYPWCMBWZLQT-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)NC.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC.Cl

Purity

95

Origin of Product

United States

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